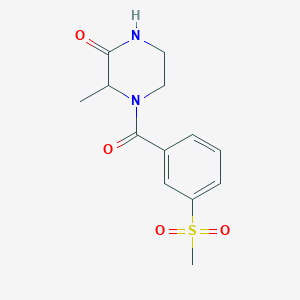![molecular formula C18H24N2O2S B2386065 2-[2-(Éthylimino)-3-(2,4,6-triméthylphényl)-2,3-dihydro-1,3-thiazol-4-yl]acétate d'éthyle CAS No. 565206-89-5](/img/structure/B2386065.png)
2-[2-(Éthylimino)-3-(2,4,6-triméthylphényl)-2,3-dihydro-1,3-thiazol-4-yl]acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound, known for its unique structural properties and chemical reactivity This compound features a thiazole ring, which contributes to its distinct electronic characteristics and potential biological activity
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of thiazole chemistry and for designing new compounds with similar scaffolds.
Biology
The thiazole ring in its structure is known for its biological activity. Hence, this compound might be explored for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
Potential applications in drug development due to the biological activity of the thiazole ring and the phenyl group. Researchers are investigating its role as a potential pharmaceutical intermediate.
Industry
In industrial settings, this compound could be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are beneficial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a condensation reaction between a suitable thiourea derivative and an α-haloketone. Subsequent ethylation and acylation steps lead to the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions such as precise temperature control, catalysts to increase reaction efficiency, and purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.
Reduction: : The imino group in the compound can be reduced to form corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Halogens or alkylating agents for various substitution reactions.
Major Products Formed
The products vary based on the reaction type but commonly include modified thiazole derivatives, substituted phenyl compounds, and altered ester functionalities.
Mécanisme D'action
The mechanism by which ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate exerts its effects typically involves interactions with biological targets such as enzymes or receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modifying their activity. The phenyl groups may contribute to binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, the presence of the ethylimino group and the specific substitution pattern on the phenyl ring provide unique reactivity and potentially distinct biological activities.
List of Similar Compounds
Methyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(ethylimino)-3-(2,4,6-dimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Each of these compounds shares the core thiazole structure but varies slightly in substitutions, impacting their chemical and biological properties.
There you go! This detailed overview should cover all the key aspects you were looking for. Anything else you need help with?
Propriétés
IUPAC Name |
ethyl 2-[2-ethylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-6-19-18-20(15(11-23-18)10-16(21)22-7-2)17-13(4)8-12(3)9-14(17)5/h8-9,11H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRDSCYLQWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)CC(=O)OCC)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2385987.png)
![5-methyl-3-(4-methylphenyl)-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2385988.png)
![Methyl 7-(4-chlorophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385990.png)


![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE](/img/structure/B2385994.png)

![2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2385997.png)




